1-Iodoethyl 3-methylpentanoate
Description
1-Iodoethyl 3-methylpentanoate is an organoiodine ester characterized by a 3-methylpentanoate backbone substituted with an iodoethyl group. For instance, Labdan-8α-ol-15-yl-(3-methylpentanoate) (compound 3 in ) shares the 3-methylpentanoate moiety, which is esterified with a labdane diterpene alcohol.
Properties
CAS No. |
89296-67-3 |
|---|---|
Molecular Formula |
C8H15IO2 |
Molecular Weight |
270.11 g/mol |
IUPAC Name |
1-iodoethyl 3-methylpentanoate |
InChI |
InChI=1S/C8H15IO2/c1-4-6(2)5-8(10)11-7(3)9/h6-7H,4-5H2,1-3H3 |
InChI Key |
KRYNADXNOFXJCK-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)CC(=O)OC(C)I |
Origin of Product |
United States |
Comparison with Similar Compounds
Ethyl 3-Methylpentanoate
- Structure: Ethyl ester of 3-methylpentanoic acid.
- Volatility and Stability: shows that ethyl 3-methylpentanoate (peak 7) is moderately volatile, persisting until the third washing in chromatographic analysis, unlike shorter-chain esters (e.g., ethyl crotonate) that degrade earlier. This suggests that branching at the 3-methyl position enhances stability compared to linear analogs .
- Applications: Ethyl 3-methylpentanoate is a flavor and fragrance component. identifies methyl 3-methylpentanoate as a key odorant in snake fruit, highlighting the role of ester branching in aroma profiles.
Labdan-8α-ol-15-yl-(3-methylpentanoate)
- Structure: A diterpenoid ester with a 3-methylpentanoate group ().
- Substituent Effects: Replacing a butyl group (compound 2) with a 3-methylpentanoate group (compound 3) increases molecular weight (C₂₆H₄₈O₃ vs. C₂₅H₄₆O₃) and alters hydrophobicity. The 3-methylpentanoate chain introduces a methine group (δC 32.1, δH 1.87) and two methyl groups (δC 11.4 and 19.4), which may enhance steric hindrance and influence biological activity .
- Reactivity: Unlike 1-iodoethyl 3-methylpentanoate, this compound lacks halogen substituents, making it less reactive in nucleophilic substitutions.
Methyl (2S,3S)-2-{[(2-butyl-3-oxopyrazolidin-1-yl)acetyl]amino}-3-methylpentanoate (3daa)
- Structure: A pyrazolidine-functionalized 3-methylpentanoate ester ().
- Functionalization: The amino and carbonyl groups in 3daa enable hydrogen bonding and enzymatic interactions, contrasting with the iodoethyl group’s electrophilic nature.
- Synthesis : Prepared via Ar-protected reactions in anhydrous DMF (48–74% yield), whereas 1-iodoethyl esters (e.g., 1-iodoethyl isopropyl carbonate in ) often require halogenation of chloroethyl precursors (85% yield with KI substitution) .
Methyl 3-Methylpentanoate
- Occurrence: Found in actinomycetes () and snake fruit ().
- Biological Role : Acts as a volatile organic compound (VOC) in microbial and plant systems. The iodoethyl variant’s iodine atom may disrupt such biological interactions due to its larger atomic radius and polarizability.
Data Table: Key Properties of Compared Compounds
| Compound | Molecular Formula | Key Features | Volatility (Relative) | Applications |
|---|---|---|---|---|
| 1-Iodoethyl 3-methylpentanoate | C₈H₁₃IO₂ | Electrophilic iodine, branched ester | Low | Synthetic intermediate |
| Ethyl 3-methylpentanoate | C₈H₁₄O₂ | Branched ester, moderate stability | Moderate | Flavor/fragrance agent |
| Labdan-8α-ol-15-yl-(3-methylpentanoate) | C₂₆H₄₈O₃ | Diterpenoid ester, hydrophobic | Very low | Pharmacological studies |
| Methyl 3-methylpentanoate | C₇H₁₂O₂ | Short-chain branched ester | High | Microbial VOCs, natural odorant |
Research Findings and Implications
- Reactivity: The iodine atom in 1-iodoethyl 3-methylpentanoate facilitates alkylation reactions, analogous to 1-iodoethyl carbonates (). This contrasts with non-halogenated esters like ethyl 3-methylpentanoate, which are more stable but less reactive .
- Thermal Stability: suggests that branching (e.g., 3-methylpentanoate) improves ester stability under thermal stress compared to linear chains. However, the iodoethyl group may introduce thermal lability due to C–I bond weakness .
- Synthetic Challenges: Iodoethyl esters require controlled halogenation conditions to avoid byproducts, as seen in the synthesis of (3S)-2-((azidocarbonyl)(methyl)amino)-3-methylpentanoate (65% yield via azide substitution; ) .
Q & A
Q. Advanced
- Thermal stability : Conduct thermogravimetric analysis (TGA) under inert atmosphere (Ar/N₂) to assess decomposition thresholds .
- Hydrolytic stability : Monitor ester hydrolysis in aqueous buffers (pH 2–12) via HPLC, tracking 3-methylpentanoic acid release .
- Photolytic studies : Expose to UV light (254 nm) and analyze degradation products using GC-MS .
- Kinetic profiling : Use stopped-flow techniques to measure reaction rates with nucleophiles (e.g., thiols) .
What safety protocols are critical when handling iodinated esters like 1-Iodoethyl 3-methylpentanoate?
Q. Basic
- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure .
- Ventilation : Perform reactions in a fume hood to prevent inhalation of volatile iodine byproducts .
- Waste disposal : Neutralize iodine-containing waste with sodium thiosulfate before disposal .
How can computational chemistry aid in predicting the physicochemical properties of 1-Iodoethyl 3-methylpentanoate?
Q. Advanced
- Molecular dynamics (MD) simulations : Predict solubility parameters in solvents like DMSO or ethanol .
- DFT calculations : Optimize geometry and calculate dipole moments (e.g., using Gaussian 09) to interpret NMR/IR data .
- LogP estimation : Use software like ChemAxon to predict partition coefficients for bioavailability studies .
What are the best practices for documenting synthetic procedures to ensure reproducibility?
Q. Basic
- Detailed logs : Record exact molar ratios, solvent batches, and reaction times (e.g., "10a:6aa = 1:1.2 in DMF, 24 hr" ).
- Batch identifiers : Assign unique codes to synthesized batches for traceability .
- Raw data archiving : Include unprocessed NMR/FTR spectra in supplementary materials .
What strategies can be employed to analyze the degradation pathways of 1-Iodoethyl 3-methylpentanoate in different environments?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
